4-Amino-4,6-dideoxyhexose

Description

Properties

IUPAC Name |

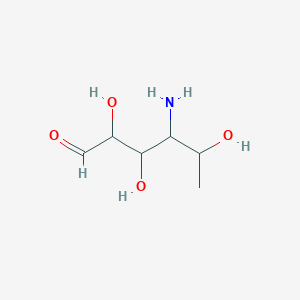

4-amino-2,3,5-trihydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHGPSGGFKLPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627773 | |

| Record name | 4-Amino-4,6-dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11037-48-2 | |

| Record name | 4-Amino-4,6-dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The table below summarizes key structural and functional differences between 4-amino-4,6-dideoxyhexose and related compounds:

Key Observations:

Positional Isomerism: D-Fucosamine (3-amino) differs from this compound in amino group placement, altering LPS interactions .

Deoxygenation vs. Amination: Rhamnose lacks an amino group but shares 6-deoxygenation, highlighting the role of amino substitution in antigenic recognition .

Functional Implications

- Antigenicity: The amino group at position 4 in this compound is critical for LPS-mediated immune responses in C. violaceum and E. coli .

- Viral Adaptation: Mimivirus employs methylated derivatives (e.g., 2-OMe-4-amino-4,6-dideoxyhexose) to evade host immune detection .

- Enzymatic Specificity: Radical SAM enzymes like DesII exhibit strict substrate specificity for TDP-conjugated derivatives, unlike non-conjugated forms .

Q & A

Q. What are the established synthetic routes for 4-amino-4,6-dideoxyhexose and its derivatives?

The synthesis typically involves double inversion at C-4 to achieve stereochemical control. For example, 4-amino-4,6-dideoxy-D-glucose (viosamine) is synthesized via sequential oxidation and amination steps using precursors like D-glucose derivatives. Key methods include the Stevens-Clark procedure, which employs sodium nitrite and acetic anhydride for deoxygenation and amination . Derivatives such as methyl glycosides are prepared by glycosylation reactions under acidic conditions, followed by selective protection/deprotection strategies .

Q. How is this compound identified in bacterial lipopolysaccharides (LPS)?

Identification relies on gas-liquid chromatography coupled with mass spectrometry (GLC-MS) of alditol acetates. For instance, in Aeromonas hydrophila O6 LPS, the sugar is distinguished from similar amino sugars (e.g., galactosamine) by comparing retention times and fragmentation patterns with authentic standards, such as Citrobacter gillenii O9a,9b Rha4N (4-amino-4,6-dideoxymannose) . Acid hydrolysis (1–2 M HCl, 100°C, 2–4 hrs) precedes derivatization to alditol acetates for analysis .

Q. What challenges arise during the isolation of this compound from complex polysaccharides?

Co-elution with structurally similar sugars (e.g., 2-amino-2,6-dideoxyglucose) necessitates multi-step purification. Mild acid degradation (0.1 M HCl, 100°C, 1 hr) releases O-polysaccharides, followed by gel-permeation chromatography (Sephadex G-50) to separate high-molecular-mass O-chains from core oligosaccharides . Contaminants like heptoses are resolved using anion-exchange chromatography .

Advanced Research Questions

Q. How can structural ambiguities in this compound-containing polysaccharides be resolved?

Methylation analysis combined with nuclear magnetic resonance (NMR) spectroscopy is critical. For example, methylation of Aeromonas veronii O6 LPS revealed 4-amino-4,6-dideoxymannose as a terminal residue via characteristic 1H-13C correlations (δ ~1.2 ppm for C-6, δ ~50–55 ppm for C-4-NH2). 2D-NMR (COSY, TOCSY) further differentiates stereoisomers (e.g., D- vs. L-series) .

Q. What is the biosynthetic pathway of this compound in bacterial systems?

Biosynthesis involves CDP-activated intermediates. In Mimivirus, a 9-gene cluster encodes enzymes for UDP-D-viosamine formation, including a C-4 aminotransferase and a C-6 dehydratase . Homologs in Escherichia coli (e.g., wecE) catalyze the conversion of UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose, followed by transamination . Isotopic labeling (15N-glutamate) confirms the amine donor role in vivo .

Q. How does this compound contribute to bacterial antigenic diversity?

As a component of O-antigens, its stereochemical variation (e.g., D-allose vs. L-mannose configurations) generates serological specificity. For example, Aeromonas hydrophila O6 LPS containing L-perosamine (4-amino-4,6-dideoxy-L-mannose) exhibits unique antibody-binding epitopes compared to D-configured analogs . Mutagenesis studies deleting biosynthetic genes (e.g., per) abolish antigenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.